molecular formula C17H13Cl2N3O2S2 B11177529 2-(2,4-dichlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

2-(2,4-dichlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11177529
M. Wt: 426.3 g/mol
InChI Key: OTCDOOQCSRHMJY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives It is characterized by the presence of a dichlorophenoxy group, a phenylsulfanyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting the thiadiazole intermediate with a phenylsulfanyl halide in the presence of a base.

    Attachment of the Dichlorophenoxy Group: The final step involves the reaction of the intermediate with 2,4-dichlorophenoxyacetic acid or its derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with herbicidal properties.

    2-methyl-4-chlorophenoxyacetic acid: Another herbicide with similar structural features.

    3,5-dibromo-4-hydroxybenzonitrile: A compound with similar applications in agriculture.

Uniqueness

2-(2,4-dichlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to the presence of the thiadiazole ring and the phenylsulfanyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H13Cl2N3O2S2

Molecular Weight

426.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H13Cl2N3O2S2/c18-11-6-7-14(13(19)8-11)24-9-15(23)20-17-22-21-16(26-17)10-25-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,22,23)

InChI Key

OTCDOOQCSRHMJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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